molecular formula C25H23N3O3S B3014642 6-methoxy-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897469-74-8

6-methoxy-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3014642
CAS No.: 897469-74-8
M. Wt: 445.54
InChI Key: QJBTVMXZLHHDFX-UHFFFAOYSA-N
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Description

6-Methoxy-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methoxy group, a phenoxybenzoyl group, and a piperazine ring, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with a piperazine derivative.

    Addition of the Phenoxybenzoyl Group: The phenoxybenzoyl group can be introduced through an acylation reaction using phenoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the phenoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-Methoxy-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
  • 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene

Uniqueness

Compared to similar compounds, 6-methoxy-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the phenoxybenzoyl and piperazine moieties. These groups confer distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-21-11-12-22-23(17-21)32-25(26-22)28-15-13-27(14-16-28)24(29)18-7-9-20(10-8-18)31-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBTVMXZLHHDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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